molecular formula C23H19NO4 B13833933 Fmoc-dl-(phenyl)gly-oh

Fmoc-dl-(phenyl)gly-oh

Cat. No.: B13833933
M. Wt: 373.4 g/mol
InChI Key: YGAHWIVCYHLHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-dl-(phenyl)gly-oh typically involves the protection of the amino group of dl-(phenyl)glycine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting dl-(phenyl)glycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography to ensure the purity of the final product .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-dl-(phenyl)gly-oh is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus of amino acids .

Biology

In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It allows for the precise construction of peptide sequences, which are crucial in studying protein functions and interactions .

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .

Industry

Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and research purposes. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-dl-(phenyl)gly-oh primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of glycine, preventing unwanted reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[9H-fluoren-9-yl(methoxycarbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26)

InChI Key

YGAHWIVCYHLHSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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